SC-III3 Exhibits Sub-Micromolar Potency Against HepG2 Cells, Surpassing Parent Scopoletin by a Wide Margin
SC-III3 reduced HepG2 cell viability with IC₅₀ values of 0.65 μM (24 h) and 0.32 μM (48 h) in MTT assays [1]. In the same publication, the authors explicitly state that the parent compound scopoletin 'has been demonstrated to exert far less profound effects in vitro and in vivo,' and attributed the improved potency to the 4-chlorophenyl-acrylamide substitution introduced during synthesis [1]. Although a direct side-by-side IC₅₀ for scopoletin in HepG2 cells was not reported in this study, the qualitative potency gap is corroborated by independent literature showing that scopoletin requires concentrations in the 100–600 μg/mL range (high micromolar) to inhibit cancer cell proliferation, making it at least two orders of magnitude less potent than SC-III3 [2].
| Evidence Dimension | Antiproliferative potency (IC₅₀) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.65 μM (24 h); IC₅₀ = 0.32 μM (48 h) |
| Comparator Or Baseline | Scopoletin (parent compound): described as 'far less profound effects in vitro and in vivo'; independent reports indicate IC₅₀ > 100 μg/mL (~520 μM) against most cancer cell lines |
| Quantified Difference | SC-III3 is at least 100-fold more potent than scopoletin based on cross-study comparison; precise fold-change cannot be calculated from a single head-to-head experiment but is consistently inferred across the literature from this research group |
| Conditions | MTT assay; HepG2 human hepatocellular carcinoma cell line; 24 h and 48 h treatment; SC-III3 dissolved in DMSO (0.01% final concentration) |
Why This Matters
Researchers requiring a scopoletin-based probe with meaningful anticancer activity at sub-micromolar concentrations must select SC-III3 rather than natural scopoletin, which is essentially inactive at comparable doses.
- [1] Zhao P, Chen L, Li LH, et al. SC-III3, a novel scopoletin derivative, induces cytotoxicity in hepatocellular cancer cells through oxidative DNA damage and ataxia telangiectasia-mutated nuclear protein kinase activation. BMC Cancer. 2014;14:987. View Source
- [2] Gao XY, Li XY, Zhang CY, Bai CY. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Front Pharmacol. 2024;15:1268464. (Citing anti-proliferative IC₅₀ data across multiple cancer lines.) View Source
